The primary chemical reaction of interest for 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine is its photolytic cleavage. This reaction involves the breaking of a specific chemical bond upon exposure to light, leading to the release of bound molecules. This property is particularly relevant for its potential use as a photo-cleavable protecting group in chemical synthesis and biological studies. []
Applications
Photo-cleavable Protecting Group: It can potentially be used as a photo-cleavable protecting group for the controlled release of alkali ions in aqueous solutions. [] This application leverages the compound's ability to bind ions and release them upon exposure to light, offering spatial and temporal control over their release.
Related Compounds
1-(4,5-Dimethoxy-2-nitrobenzyl)piperazine
Compound Description: This compound serves as a key structural motif in several synthesized derivatives, particularly within the context of studying antinociceptive agents []. It lacks the 4-fluorophenyl substituent present in the target compound.
Relevance: This compound is a direct precursor and shares the core structure with 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. The research surrounding this compound and its derivatives focuses on modifications to the piperazine nitrogen, exploring structure-activity relationships for analgesic efficacy [].
-[[4-(4-Fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (Compound 3b in [])
Compound Description: Identified as a potent, rapid-acting, non-opioid, non-anti-inflammatory analgesic with low acute toxicity and sustained effect [].
Relevance: While possessing a distinct oxazolo[5,4-b]pyridin-2(1H)-one moiety, this compound shares the critical 4-(4-fluorophenyl)piperazine subunit with 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. The study highlights the significance of this subunit in achieving desirable analgesic properties [].
Compound Description: Studied extensively for its placental transfer and mammary excretion properties in rats [, ].
Relevance: KB-2796 exhibits structural similarities to 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. Both compounds feature a central piperazine ring substituted with both a diarylmethyl group and an aromatic ring. The research on KB-2796 focuses on its pharmacokinetic properties, providing valuable insights into potential behavior of structurally related compounds [, ].
Bis(4-fluorophenyl)methylpiperazine (M6 in [, ])
Compound Description: Identified as a major metabolite of KB-2796 in rat studies [, ].
Relevance: This compound represents a key metabolic fragment of KB-2796 and thus indirectly related to 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. Its identification highlights a potential metabolic pathway for compounds containing the bis(4-fluorophenyl)methylpiperazine moiety [, ].
-[Bis(4-fluorophenyl)methyl]-4-(3,4-dimethoxy-2-hydroxybenzyl)piperazine (M2 in [])
Compound Description: Another significant metabolite of KB-2796 observed in rat milk [].
Relevance: Similar to M6, this metabolite provides insight into the metabolic pathways of compounds like KB-2796 and by extension, structurally related 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. The presence of the dimethoxy-hydroxybenzyl group suggests a possible metabolic route for the 4,5-dimethoxy-2-nitrobenzyl substituent in the target compound [].
,4'-Difluorobenzophenone (M10 in [, ])
Compound Description: A common metabolite identified in both maternal and fetal rat lung tissue following KB-2796 administration []. It is also found in rat milk after KB-2796 administration [].
Relevance: While structurally distinct, its emergence as a metabolite of KB-2796 suggests a potential metabolic pathway for the bis(4-fluorophenyl)methyl moiety present in both KB-2796 and the target compound 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine [, ].
Compound Description: This compound exhibits hypotensive activity in rats, attributed to its central action and alpha-adrenergic antagonist properties, specifically targeting the α1-adrenergic receptor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.